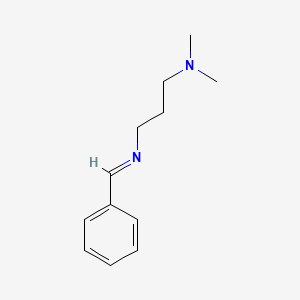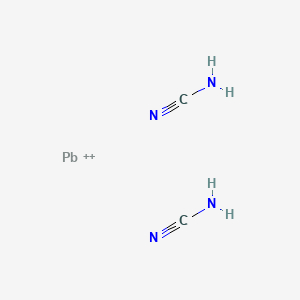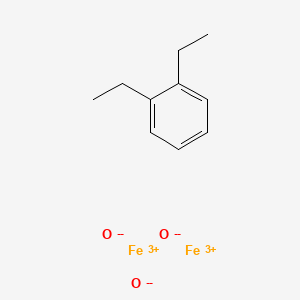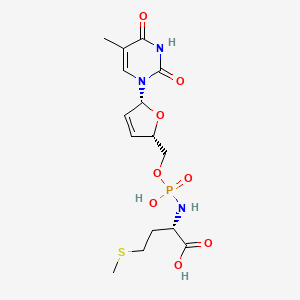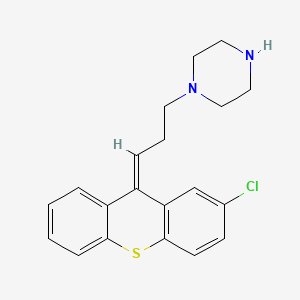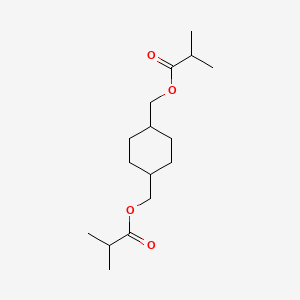
Cyclohexane-1,4-diylbis(methylene) diisobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexane-1,4-diylbis(methylene) diisobutyrate is an organic compound with the chemical formula C16H28O4. It is a diester derived from cyclohexane and isobutyric acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexane-1,4-diylbis(methylene) diisobutyrate can be synthesized through the esterification reaction between cyclohexane-1,4-diylbis(methylene) and isobutyric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures with continuous stirring. The product is then purified through distillation or recrystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexane-1,4-diylbis(methylene) diisobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclohexane-1,4-diylbis(methylene) diisobutyrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mécanisme D'action
The exact mechanism of action of cyclohexane-1,4-diylbis(methylene) diisobutyrate depends on its application. In drug delivery systems, it acts as a carrier molecule, facilitating the transport of active pharmaceutical ingredients to target sites. The ester groups in the compound can undergo hydrolysis in biological environments, releasing the active drug .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1,4-diylbis(methylene) diacrylate: Similar in structure but contains acrylate groups instead of isobutyrate groups.
Cyclohexane-1,4-diylbis(methylene) dimethacrylate: Contains methacrylate groups, used in polymer synthesis.
Uniqueness
Cyclohexane-1,4-diylbis(methylene) diisobutyrate is unique due to its specific ester groups, which impart distinct chemical and physical properties. Its biocompatibility and potential therapeutic applications make it a valuable compound in various fields .
Propriétés
Numéro CAS |
85409-70-7 |
|---|---|
Formule moléculaire |
C16H28O4 |
Poids moléculaire |
284.39 g/mol |
Nom IUPAC |
[4-(2-methylpropanoyloxymethyl)cyclohexyl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C16H28O4/c1-11(2)15(17)19-9-13-5-7-14(8-6-13)10-20-16(18)12(3)4/h11-14H,5-10H2,1-4H3 |
Clé InChI |
XKYOVTCKPSRDLG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)OCC1CCC(CC1)COC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol](/img/structure/B12669801.png)
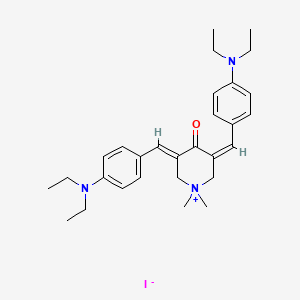

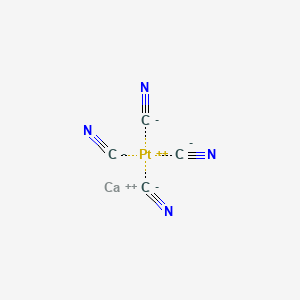

![2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one](/img/structure/B12669848.png)
